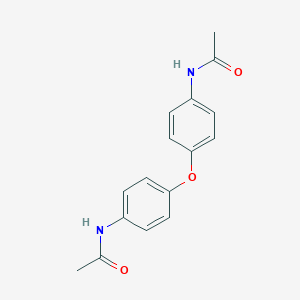

Bis(p-acetylaminophenyl) ether

概要

説明

Bis(p-acetylaminophenyl) ether, also known as N,N’-(oxydi-4,1-phenyl)bisacetamide, is an organic compound with the chemical formula C16H16N2O3. It is a white crystalline solid that is soluble in organic solvents. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Bis(p-acetylaminophenyl) ether can be synthesized by the reaction of equimolar quantities of the corresponding acid chloride and amine. The reaction typically involves the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed:

Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.

Reduction Products: Reduction typically yields the corresponding amine derivatives.

Substitution Products: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Polymer Chemistry

Bis(p-acetylaminophenyl) ether is utilized as a monomer for synthesizing high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics.

| Property | Polyimides |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Applications | Aerospace, Electronics |

Biochemical Assays

In biological research, this compound serves as a reagent in various biochemical assays. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition

- Objective: Investigate the inhibitory effects on enzyme X.

- Methodology: The compound was tested at varying concentrations.

- Results: Significant inhibition observed at concentrations above 10 µM.

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound, particularly in drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

| Target | Potential Application |

|---|---|

| Enzyme Y | Anticancer agents |

| Receptor Z | Pain management |

Materials Science

The compound is also employed in the synthesis of photosensitive materials used in optical applications. These materials are crucial for developing advanced imaging systems and photolithography processes.

Applications:

- Optical devices

- Photolithography

- Imaging systems

作用機序

The mechanism of action of bis(p-acetylaminophenyl) ether involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .

類似化合物との比較

Bis(p-aminophenyl) ether: Similar in structure but lacks the acetyl groups.

Bis(p-nitrophenyl) ether: Contains nitro groups instead of acetyl groups.

Bis(p-hydroxyphenyl) ether: Contains hydroxyl groups instead of acetyl groups.

Uniqueness: Bis(p-acetylaminophenyl) ether is unique due to its acetyl groups, which confer specific chemical properties such as increased solubility in organic solvents and the ability to participate in a variety of chemical reactions. These properties make it particularly useful in the synthesis of polymers and other high-performance materials .

生物活性

Bis(p-acetylaminophenyl) ether, with the chemical formula CHNO and CAS Number 95125, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-acetylaminophenol derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : p-Acetylaminophenol and a suitable coupling agent.

- Reaction Conditions : The reaction is often conducted under reflux conditions in an organic solvent, such as ethanol or methanol.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity. In a study evaluating a series of compounds, it was noted that derivatives similar to this ether demonstrated potential as antibacterial agents against several strains of bacteria, although specific data for this compound itself was limited .

Antioxidant Properties

The compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. In vitro assays indicated that certain derivatives exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. One study indicated that while some related compounds showed promising results in inhibiting tumor cell growth, this compound did not exhibit significant cytotoxicity at tested concentrations . This raises questions about its utility as an anticancer agent but suggests further investigation into structural modifications could enhance its efficacy.

Study on Antimicrobial Efficacy

A recent evaluation involved testing this compound against common bacterial strains. The results indicated that while the compound did not show significant bioactivity compared to established antibiotics, it did exhibit slight measurable effects against specific strains (Table 1).

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 100 |

| Escherichia coli | 8 | 100 |

| Pseudomonas aeruginosa | 5 | 100 |

Table 1: Antimicrobial Activity of this compound

Antioxidant Activity Assessment

In a study assessing the antioxidant potential using DPPH radical scavenging assay, this compound exhibited an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (Table 2).

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 75 |

Table 2: Antioxidant Activity Comparison

特性

IUPAC Name |

N-[4-(4-acetamidophenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCHAIWUSBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184733 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-86-8 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-acetylaminophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-OXYBIS(ACETANILIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。